

Application Note: Unambiguous Identification of 5-Carbethoxyuracil Derivatives using NMR Spectroscopy

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Compound of Interest

Compound Name: 5-Carbethoxyuracil Hydrate

CAS No.: 1820712-04-6

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Introduction: The Significance of 5-Carbethoxyuracil Derivatives in Medicinal Chemistry

5-Carbethoxyuracil and its derivatives represent a critical class of heterocyclic compounds in the landscape of modern drug discovery. The uracil scaffold, a fundamental component of ribonucleic acid (RNA), offers a versatile template for the design of novel therapeutic agents. The introduction of a carbethoxy group at the C5 position significantly modulates the electronic properties and steric profile of the uracil ring, opening avenues for a diverse range of biological activities. These derivatives have been investigated for their potential as antiviral, antitumor, and antibacterial agents, making their precise and unambiguous structural characterization a cornerstone of synthetic and medicinal chemistry.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the molecular framework through the analysis of nuclear spin transitions in a magnetic field. This application note provides a comprehensive guide to the utilization of one-dimensional (1D) and two-

dimensional (2D) NMR techniques for the definitive identification and characterization of 5-Carboxyuracil derivatives.

Core Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ^1H and ^{13}C , behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power in structure determination.

Key parameters obtained from NMR spectra include:

- **Chemical Shift (δ):** The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).
- **Integration:** The area under a ^1H NMR signal is proportional to the number of protons giving rise to that signal.
- **Spin-Spin Coupling (J-coupling):** The interaction between the spins of neighboring nuclei results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.
- **Nuclear Overhauser Effect (NOE):** The through-space interaction between nuclei can be detected in specific 2D NMR experiments (NOESY/ROESY), providing crucial information about the spatial proximity of atoms and, consequently, the stereochemistry and conformation of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra amenable to detailed interpretation.

Sample Preparation

- **Analyte Purity:** Ensure the 5-Carboxyuracil derivative is of high purity. Residual solvents or synthetic byproducts can complicate spectral analysis.
- **Solvent Selection:** The choice of a deuterated solvent is critical. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a common choice for uracil derivatives due to its excellent solubilizing power for polar compounds and its ability to reveal exchangeable protons (N-H). Chloroform- d ($CDCl_3$) or methanol- d_4 (CD_3OD) can also be used, depending on the solubility of the specific derivative.
- **Concentration:** Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for both 1H and ^{13}C NMR experiments on modern spectrometers.
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and ^{13}C NMR, with its signal defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added.

NMR Data Acquisition

The following is a general set of parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Experiment	Key Parameters	Purpose
^1H NMR	Pulse Program: zg30 Number of Scans: 16-32 Relaxation Delay (d1): 1-2 s	Provides information on the number of different types of protons, their chemical environment, and their relative numbers.
^{13}C NMR	Pulse Program: zgpg30 Number of Scans: 1024-4096 Relaxation Delay (d1): 2 s	Determines the number of non-equivalent carbons and their chemical environments.
DEPT-135	Pulse Program: dept135 Number of Scans: 512-1024	Differentiates between CH , CH_2 , and CH_3 groups (CH/CH_3 positive, CH_2 negative).
^1H - ^1H COSY	Pulse Program: cosygpqf Number of Scans: 2-4 per increment	Identifies proton-proton spin coupling networks, revealing which protons are adjacent to each other.
^1H - ^{13}C HSQC	Pulse Program: hsqcedetgpsisp2.3 Number of Scans: 2-4 per increment	Correlates each proton with its directly attached carbon atom.
^1H - ^{13}C HMBC	Pulse Program: hmbcgpndqf Number of Scans: 4-8 per increment	Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

Spectral Interpretation: A Hypothetical 5-Carboxyuracil Derivative

Let us consider a generic 5-Carboxyuracil derivative for the purpose of illustrating the spectral analysis process.

Figure 1. Generic structure of a 5-Carboxyuracil derivative.

^1H NMR Spectrum Analysis

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Rationale
N1-H	11.0 - 11.5	Broad singlet	1H	-	Exchangeable proton, deshielded by adjacent carbonyl and aromatic ring.
N3-H	10.5 - 11.0	Broad singlet	1H	-	Exchangeable proton, deshielded by two adjacent carbonyls.
C6-H	7.5 - 8.0	Singlet	1H	-	Olefinic proton on the uracil ring, deshielded by the ring current and adjacent electronegative nitrogen.
-O-CH ₂ -	4.1 - 4.3	Quartet	2H	~7.1	Methylene protons of the ethyl group, deshielded by the adjacent oxygen and coupled to the methyl protons.
-CH ₃	1.2 - 1.4	Triplet	3H	~7.1	Methyl protons of the

ethyl group,
coupled to
the
methylene
protons.

¹³C NMR Spectrum Analysis

Carbon Assignment	Expected Chemical Shift (δ , ppm)	DEPT-135	Rationale
C2	150 - 152	-	Carbonyl carbon, deshielded by two adjacent nitrogen atoms.
C4	162 - 164	-	Carbonyl carbon, deshielded by adjacent nitrogen and the C5-C6 double bond.
C5	108 - 112	-	Olefinic carbon, shielded relative to C6 due to the electron-withdrawing effect of the carbethoxy group.
C6	140 - 145	CH	Olefinic carbon, deshielded by the adjacent nitrogen atom.
-C=O (ester)	165 - 168	-	Carbonyl carbon of the ester group.
-O-CH ₂ -	60 - 62	CH ₂	Methylene carbon of the ethyl group, deshielded by the adjacent oxygen.
-CH ₃	14 - 16	CH ₃	Methyl carbon of the ethyl group.

Advanced Structural Confirmation with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for unambiguous assignment and complete structural elucidation, especially for novel derivatives.

Figure 2. Workflow for 2D NMR-based structure elucidation.

- ^1H - ^1H COSY (CORrelation SpectroscopY): In our hypothetical 5-Carboxyuracil derivative, a COSY experiment would show a clear cross-peak between the -O-CH₂- quartet and the -CH₃ triplet of the ethyl group, confirming their connectivity.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton signal to its directly attached carbon. For example, the signal at δ 7.5-8.0 ppm in the ^1H spectrum would show a correlation to the carbon signal at δ 140-145 ppm in the ^{13}C spectrum, assigning them as C6-H.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. Key expected HMBC correlations for our example would include:
 - The C6-H proton showing a correlation to the C2, C4, and C5 carbons, confirming the uracil ring structure.
 - The -O-CH₂- protons showing a correlation to the ester carbonyl carbon, confirming the attachment of the ethyl group to the ester functionality.
 - The N1-H and N3-H protons showing correlations to adjacent carbonyl carbons.

Conclusion: Ensuring Structural Integrity in Drug Development

NMR spectroscopy provides an exquisitely detailed and non-destructive method for the structural characterization of 5-Carboxyuracil derivatives. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing irrefutable evidence of the molecular structure. This level of analytical rigor is paramount in the field of drug development, where the precise molecular architecture dictates biological activity and safety. The protocols and interpretation guidelines presented in this application note serve as a robust framework for researchers engaged in the synthesis and characterization of this important class of compounds.

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Sources

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